molecular formula C12H23NO2 B2501879 Ethyl (2S)-2-amino-3-cycloheptylpropanoate CAS No. 2002557-73-3

Ethyl (2S)-2-amino-3-cycloheptylpropanoate

Cat. No.: B2501879
CAS No.: 2002557-73-3
M. Wt: 213.321
InChI Key: SNYFALYKMLMZBC-NSHDSACASA-N
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Description

Ethyl (2S)-2-amino-3-cycloheptylpropanoate is an organic compound with a unique structure that includes an amino group and a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-3-cycloheptylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cycloheptanone and ethyl 2-bromoacetate.

    Formation of the Intermediate: Cycloheptanone is reacted with ethyl 2-bromoacetate in the presence of a base such as sodium hydride to form an intermediate compound.

    Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group.

    Final Product: The final step involves esterification to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-cycloheptylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (2S)-2-amino-3-cycloheptylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-3-cycloheptylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It may modulate signaling pathways involved in cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: A compound with a similar ester functional group.

    Dimethyl sulfoxide: An organosulfur compound with similar solvent properties.

Uniqueness

Ethyl (2S)-2-amino-3-cycloheptylpropanoate is unique due to its cycloheptyl ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-cycloheptylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-2-15-12(14)11(13)9-10-7-5-3-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYFALYKMLMZBC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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